molecular formula C51H49NO8P2 B12860367 1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione

1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione

Cat. No.: B12860367
M. Wt: 865.9 g/mol
InChI Key: CRVQPEIIXDUQCF-UHFFFAOYSA-N
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Description

1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione is a complex organic compound with a unique structure It is characterized by its multiple phosphapentacyclic rings and pyrrolidine backbone

Preparation Methods

The synthesis of 1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The phosphapentacyclic rings and pyrrolidine backbone allow it to bind to metal ions and proteins, influencing their activity and stability. The pathways involved include coordination with metal centers and modulation of enzymatic functions .

Comparison with Similar Compounds

Compared to other similar compounds, 1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione stands out due to its unique combination of phosphapentacyclic rings and pyrrolidine core. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C51H49NO8P2

Molecular Weight

865.9 g/mol

IUPAC Name

1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione

InChI

InChI=1S/C51H49NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-3,12-13,22-29,48-49H,4-11,14-21,30H2

InChI Key

CRVQPEIIXDUQCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(O3)OC6C(C(=O)N(C6=O)CC7=CC=CC=C7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2

Origin of Product

United States

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